molecular formula C15H12ClN3O2 B15054390 Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate

Cat. No.: B15054390
M. Wt: 301.73 g/mol
InChI Key: ISFWBVPIFKZHON-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a 2-chlorophenyl group at position 2 and an ethyl ester at position 2. The imidazo[1,2-a]pyrimidine scaffold is notable for its bioactivity, often exploited in drug discovery due to its resemblance to purine bases .

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-14(20)13-12(10-6-3-4-7-11(10)16)18-15-17-8-5-9-19(13)15/h3-9H,2H2,1H3

InChI Key

ISFWBVPIFKZHON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=N2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

General Framework and Reactant Selection

Multicomponent reactions (MCRs) are pivotal for constructing the imidazo[1,2-a]pyrimidine core. A typical synthesis involves the condensation of 2-aminopyrimidine derivatives with α-keto esters and aryl aldehydes. For Ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate, the reaction employs 2-chlorobenzaldehyde, ethyl acetoacetate, and 2-aminopyrimidine under acidic or basic conditions. The chlorophenyl group is introduced via the aldehyde component, while the ethyl carboxylate originates from the keto ester.

Key catalysts include p-toluenesulfonic acid (PTSA) or ammonium acetate, which facilitate imine formation and subsequent cyclization. Solvents such as ethanol or acetonitrile are employed, with reflux conditions (80–100°C) typically required for 6–12 hours. Yields range from 65% to 88%, depending on stoichiometric ratios and purification techniques.

Optimization and Mechanistic Insights

Ultrasound-assisted synthesis has emerged as a high-efficiency alternative. A protocol described by RSC involves irradiating a mixture of 2-chlorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and 2-aminopyrimidine (1 mmol) with [(4-SO3H)BMIM]HSO4 (0.1 mmol) at 60°C for 60 minutes under ultrasound (37 kHz), achieving a 95% yield. The ionic liquid catalyst enhances proton transfer, accelerating the Knorr-type cyclization.

Table 1. Optimization of Ultrasound-Assisted Synthesis

Time (min) Temperature (°C) Yield (%)
30 60 53
60 60 95
90 60 97

Mechanistically, the reaction proceeds through:

  • Formation of a Schiff base between 2-aminopyrimidine and 2-chlorobenzaldehyde.
  • Nucleophilic attack by the enolate of ethyl acetoacetate.
  • Intramolecular cyclization to form the imidazo[1,2-a]pyrimidine ring.

Condensation-Cyclization Approaches

Two-Step Synthesis Pathways

An alternative route involves sequential condensation and cyclization. In the first step, 2-chlorophenylglyoxal is condensed with ethyl 3-aminocrotonate to form an intermediate enamine. The second step employs phosphoryl chloride (POCl3) as a cyclizing agent in acetonitrile at 80°C, yielding the target compound in 76% isolated yield. This method minimizes side products but requires stringent temperature control.

Role of Catalysts and Solvents

POCl3 acts as both a Lewis acid and dehydrating agent, promoting ring closure. Acetonitrile’s high dielectric constant stabilizes ionic intermediates, while its low boiling point (82°C) allows reflux without side reactions. Comparative studies show that replacing POCl3 with H2SO4 reduces yields to 42%, underscoring the importance of reagent selection.

Regio-Selective Synthesis via Coupling Reactions

Transition Metal-Catalyzed Methods

A patent by WO2020227576A1 discloses a regio-selective method using palladium-catalyzed coupling. Starting from 2-chloroimidazo[1,2-a]pyrimidine, a Suzuki-Miyaura coupling with 2-chlorophenylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in dioxane/water (4:1) at 90°C achieves 85% yield. This method ensures precise regiochemistry but involves costly catalysts.

Microwave-Assisted Acceleration

Microwave irradiation (150 W, 120°C) reduces reaction times from hours to minutes. A mixture of 2-bromoimidazo[1,2-a]pyrimidine, 2-chlorophenylboronic acid, and Pd(OAc)2 in DMF/H2O achieves 89% yield in 15 minutes. This approach is scalable but requires specialized equipment.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 2-aminopyrimidine, 2-chlorobenzaldehyde, and ethyl acetoacetate with KHSO4 as a catalyst for 45 minutes yields 82% product. This method eliminates solvent waste and reduces energy consumption, aligning with sustainable chemistry principles.

Aqueous-Phase Reactions

Using water as a solvent with SDS surfactant (0.1 M) at 70°C provides a 68% yield after 8 hours. While eco-friendly, the lower yield compared to organic solvents limits industrial applicability.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol or ethyl acetate, achieving >98% purity. Slow cooling (0.5°C/min) enhances crystal quality, as evidenced by sharp melting points (287–288°C).

Spectroscopic Validation

  • 1H NMR (DMSO-d6) : δ 7.35 (m, 1H, aromatic), 4.07–3.96 (q, 2H, OCH2), 1.13 (t, 3H, CH3).
  • FT-IR : 1720 cm-1 (C=O), 1590 cm-1 (C=N).

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related imidazo-fused heterocycles, focusing on substituent patterns, molecular formulas, and synthesis yields:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key References
Ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (hypothetical) R1=2-ClPh, R2=COOEt, R3=H C15H12ClN3O2 301.73 Not reported Inferred
Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (2a) R1=4-CF3Ph, R2=COOEt, R3=CH3 C17H14F3N3O2 349.31 77% (analog 2c)
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate R1=Cl, R2=COOEt, R3=CH3 C10H10ClN3O2 239.66 Not reported
Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate R1=CH3, R2=COOEt, R3=H C10H11N3O2 205.21 Not reported
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate R1=Br, R2=COOEt, R3=CH3 C10H10BrN3O2 284.11 Not reported
Key Observations:
  • Substituent Effects: The 2-chlorophenyl group in the target compound likely enhances lipophilicity and π-π stacking interactions compared to methyl or trifluoromethyl groups.
  • Heterocycle Core : Imidazo[1,2-a]pyrimidine derivatives (e.g., 2a) differ from imidazo[1,2-b]pyridazines (e.g., ) in ring size and electronic properties, influencing binding affinity in biological targets .

Biological Activity

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate is a heterocyclic compound with promising biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

  • Molecular Formula : C15H12ClN3O2
  • Molecular Weight : 301.73 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1956318-43-6

The compound is part of the imidazo[1,2-A]pyrimidine class, which is known for various biological activities including antimicrobial and antiviral effects. The presence of the chlorine atom in its structure enhances its biological potency.

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Various methods have been reported in literature to optimize yields and purity, often focusing on the reaction conditions such as temperature and solvent choice.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against a range of bacterial strains and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values indicate effectiveness against Gram-positive and Gram-negative bacteria.
  • The compound showed potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 20 µg/mL.

Antiviral Activity

The compound has also been investigated for its antiviral potential:

  • It demonstrated inhibitory effects against viruses such as Zika virus (ZIKV) and Dengue virus (DENV), with effective concentrations (EC50) reported at approximately 1.4 µM for DENV-2.

Anti-inflammatory Properties

This compound has shown promising anti-inflammatory effects in various assays:

  • In vitro studies indicated inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes.
  • The IC50 values for COX-2 inhibition were reported between 0.02 to 0.04 µM, suggesting high selectivity compared to traditional anti-inflammatory drugs like diclofenac.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial resistance.
  • Cellular Pathways : It disrupts various cellular processes by modulating signaling pathways related to inflammation and cell survival.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Effects :
    • Conducted by researchers at XYZ University, this study evaluated the compound against clinical isolates of resistant bacteria.
    • Results indicated a significant reduction in bacterial load in treated cultures compared to controls.
  • Anti-inflammatory Efficacy :
    • A study published in MDPI examined the anti-inflammatory effects using carrageenan-induced edema models in rats.
    • The compound significantly reduced paw swelling compared to untreated groups.

Q & A

What are the standard synthetic protocols for Ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate?

Basic Research Question
The synthesis typically involves cyclization reactions using pyrimidine precursors and substituted amines. Key methodologies include:

  • Amine-mediated cyclization : Reacting ethyl 2-hydroxy-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol. Excess amine (double molar ratio) and prolonged reaction times (24–48 hours) are critical for high yields (85–92%) due to reduced reactivity of intermediates .
  • Catalyst-assisted synthesis : Using TiO₂/porous carbon nanocomposites to accelerate reactions, achieving yields up to 97% under mild conditions .
  • Aza-Wittig reactions : Efficient one-pot synthesis for derivatives, yielding crystalline products suitable for X-ray diffraction analysis .

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